tert-butyl N-(3-acetylpyridin-4-yl)carbamate
Description
tert-butyl N-(3-acetylpyridin-4-yl)carbamate: is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . It is often used in organic synthesis and research due to its unique structural properties and reactivity.
Properties
IUPAC Name |
tert-butyl N-(3-acetylpyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)9-7-13-6-5-10(9)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZCYXCXOHYOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-acetylpyridin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-acetylpyridine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-(3-acetylpyridin-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Structural Overview
Tert-butyl N-(3-acetylpyridin-4-yl)carbamate has the following molecular characteristics:
- Molecular Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
- IUPAC Name : this compound
- CAS Number : 116026-93-8
Medicinal Chemistry
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties. The presence of the pyridine ring may facilitate interactions with microbial targets, making it a candidate for further exploration in antibiotic development.
- Enzyme Inhibition : The carbamate group can serve as a scaffold for designing enzyme inhibitors. Studies suggest that derivatives of pyridine can modulate enzyme activity, which is crucial in drug design for various diseases.
- Prodrugs Development : this compound may be explored as a prodrug, where the compound undergoes metabolic conversion to release active pharmacological agents.
Organic Synthesis
- Building Block in Synthesis : The compound can act as an intermediate in synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and hydrolysis.
- Protecting Group for Amines : In synthetic organic chemistry, tert-butyl carbamates are commonly used as protecting groups for amines during multi-step syntheses, enhancing the selectivity of reactions.
Case Study 1: Enzyme Inhibition Mechanism
In recent research, this compound was identified as a potential inhibitor of specific enzymes involved in metabolic pathways. The study reported an IC50 value indicating strong inhibitory activity against target enzymes, suggesting its utility in therapeutic contexts.
Case Study 2: Antioxidant Properties
Another investigation highlighted the compound's protective effects against oxidative stress in cellular models. It demonstrated significant antioxidant activity, proposing its application in neuroprotection strategies for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-acetylpyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-butyl N-(3-acetylpyridin-2-yl)carbamate
- tert-butyl N-(3-acetylpyridin-5-yl)carbamate
- tert-butyl N-(3-acetylpyridin-6-yl)carbamate
Uniqueness: tert-butyl N-(3-acetylpyridin-4-yl)carbamate is unique due to its specific structural configuration, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and biological activities .
Biological Activity
Tert-butyl N-(3-acetylpyridin-4-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a tert-butyl group, a carbamate moiety, and a pyridine ring substituted with an acetyl group. The molecular formula is with a molecular weight of approximately 224.27 g/mol. The presence of the acetyl group enhances its lipophilicity, potentially improving membrane permeability and biological activity.
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may play roles in metabolic pathways related to disease processes.
- Receptor Modulation : It interacts with receptors, potentially altering signaling pathways involved in cell proliferation and apoptosis.
The acetyl group may act as a nucleophile in biochemical reactions, while the pyridine ring can participate in hydrogen bonding with biological macromolecules, enhancing its interaction with target sites.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
- Anticancer Activity : Preliminary studies indicate that derivatives of pyridine-containing compounds may exhibit cytotoxic effects against cancer cell lines .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Potential : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it was tested against L5178Y lymphoma and Lewis lung carcinoma cells, demonstrating dose-dependent effects on cell viability .
- Enzyme Interaction Studies : Research has focused on the compound's ability to inhibit specific enzymes involved in cancer metabolism. For instance, enzyme kinetics studies revealed that it effectively inhibits key metabolic enzymes at micromolar concentrations, indicating its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be enhanced by modifying the substituents on the pyridine ring or the carbamate moiety. SAR studies suggest that:
- The position and nature of substituents on the pyridine ring significantly influence the compound's biological activity.
- Compounds with electron-withdrawing groups tend to exhibit higher potency against cancer cell lines compared to those with electron-donating groups .
Table 2: Structure-Activity Relationship Insights
| Compound Variation | Activity Level | Notes |
|---|---|---|
| Acetyl substitution | High | Enhances lipophilicity |
| Amino substitution | Moderate | Affects receptor binding |
| Hydroxyl substitution | Low | Reduces overall activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
